6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
Description
6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a fluorinated biphenyl derivative with a carboxamide group at position 3. The fluorine substituent at position 6 and the trifluoromethyl group at position 4' enhance its electronic and steric properties, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
4-fluoro-3-[4-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFPUHNMWMTZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)N)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, amines, and substituted biphenyl derivatives .
Scientific Research Applications
6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances the compound’s ability to interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities:
Substituent Impact:
Pharmacological Activity
Target Compound:
The absence of a morpholine ring may reduce molecular weight but could also lower target affinity compared to Erismodegib .
Erismodegib (Sonidegib):
Approved for basal cell carcinoma, it inhibits the hedgehog pathway by binding to Smoothened (SMO) receptors. Its morpholino-pyridine moiety is critical for sustained target engagement .
Compound 15 :
Dimethyl-F-OICR-9429-COOH :
Physicochemical Properties
| Property | Target Compound (Estimated) | Erismodegib | Compound 15 |
|---|---|---|---|
| LogP (Lipophilicity) | ~3.5 (high) | 4.2 | 3.8 |
| Solubility (aq.) | Low | Moderate | Low |
| Melting Point (°C) | Not available | Not reported | Not reported |
- The target compound’s high lipophilicity may limit aqueous solubility, necessitating formulation adjustments for in vivo use.
Biological Activity
The compound 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Name : 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide
- Molecular Formula : C14H9F4N O
- Molecular Weight : 295.22 g/mol
- CAS Number : 1261772-16-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of fluorinated compounds. For instance, compounds similar to 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the effects of related compounds on several cancer cell lines (Jurkat, HeLa, and MCF-7). The compound exhibited significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) | Viability at 20 µM (48h) | Viability at 20 µM (72h) |
|---|---|---|---|
| Jurkat | 4.64 ± 0.08 | 21.24% | 15.05% |
| HeLa | 9.22 ± 0.17 | 29.33% | 21.64% |
| MCF-7 | 8.47 ± 0.18 | 45.22% | 23.88% |
This data suggests that the compound's potency increases with prolonged exposure, indicating a time-dependent mechanism of action against cancer cells .
The mechanisms by which 6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide exerts its biological effects include:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound led to significant alterations in cell cycle progression, particularly an arrest in the sub-G1 phase in Jurkat cells .
- Antiangiogenic Effects : In vivo studies using chick chorioallantoic membrane assays demonstrated that the compound inhibited blood vessel formation in tumor tissues, which is crucial for tumor growth and metastasis .
Binding Affinity Studies
Computational docking studies revealed promising binding affinities with matrix metalloproteinases (MMPs), which are implicated in cancer progression:
| Target Protein | Docking Energy (kcal/mol) |
|---|---|
| MMP-2 | -9.0 |
| MMP-9 | -7.8 |
These results suggest that the compound may inhibit these enzymes effectively, contributing to its anticancer properties .
Q & A
Q. How should researchers design SAR studies for derivatives of this compound?
- Core Modifications :
- Replace the trifluoromethyl group with -CF₂H or -OCF₃ to assess electronic effects.
- Vary the carboxamide substituent (e.g., methyl, cyclopropyl) to probe steric tolerance.
- Assay Design : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for functional activity) to validate hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
